molecular formula C10H14O2 B14532335 (3S,4aS)-3-Methyl-3,4,4a,5,6,7-hexahydro-1H-2-benzopyran-1-one CAS No. 62237-82-5

(3S,4aS)-3-Methyl-3,4,4a,5,6,7-hexahydro-1H-2-benzopyran-1-one

Cat. No.: B14532335
CAS No.: 62237-82-5
M. Wt: 166.22 g/mol
InChI Key: CFSKFULACOJDJN-YUMQZZPRSA-N
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Description

(3S,4aS)-3-Methyl-3,4,4a,5,6,7-hexahydro-1H-2-benzopyran-1-one is an organic compound belonging to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4aS)-3-Methyl-3,4,4a,5,6,7-hexahydro-1H-2-benzopyran-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a Diels-Alder reaction followed by hydrogenation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors is also explored to enhance efficiency and scalability. The choice of raw materials, catalysts, and solvents is optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(3S,4aS)-3-Methyl-3,4,4a,5,6,7-hexahydro-1H-2-benzopyran-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can convert carbonyl groups to alcohols.

    Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols.

Scientific Research Applications

(3S,4aS)-3-Methyl-3,4,4a,5,6,7-hexahydro-1H-2-benzopyran-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is explored for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of (3S,4aS)-3-Methyl-3,4,4a,5,6,7-hexahydro-1H-2-benzopyran-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3S,4aS,8aS)-Decahydroisoquinolinecarboxylic Acid
  • (3S,4aS,10aS)-3-Phenanthrenol

Uniqueness

(3S,4aS)-3-Methyl-3,4,4a,5,6,7-hexahydro-1H-2-benzopyran-1-one is unique due to its specific stereochemistry and structural features

Properties

CAS No.

62237-82-5

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

(3S,4aS)-3-methyl-3,4,4a,5,6,7-hexahydroisochromen-1-one

InChI

InChI=1S/C10H14O2/c1-7-6-8-4-2-3-5-9(8)10(11)12-7/h5,7-8H,2-4,6H2,1H3/t7-,8-/m0/s1

InChI Key

CFSKFULACOJDJN-YUMQZZPRSA-N

Isomeric SMILES

C[C@H]1C[C@@H]2CCCC=C2C(=O)O1

Canonical SMILES

CC1CC2CCCC=C2C(=O)O1

Origin of Product

United States

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